Spiro[5.5]undeca-1,4-dien-3-one
Description
Structure
3D Structure
Properties
CAS No. |
4729-21-9 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
spiro[5.5]undeca-1,4-dien-3-one |
InChI |
InChI=1S/C11H14O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h4-5,8-9H,1-3,6-7H2 |
InChI Key |
ITQGACLVIMXTHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C=CC(=O)C=C2 |
Origin of Product |
United States |
Classification and Nomenclature Within Spirocyclic Frameworks
Spiro[5.5]undeca-1,4-dien-3-one belongs to the family of spirocyclic compounds, which are defined by having two or more rings linked by a single common atom, known as the spiro atom. tandfonline.com The nomenclature of spiro compounds follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC).
The name "this compound" can be deconstructed to understand the molecule's precise structure:
Spiro: This prefix indicates the presence of a spirocyclic system.
[5.5]: The numbers within the brackets denote the number of carbon atoms in each ring, excluding the central spiro atom. In this case, there are two rings, each containing five carbon atoms in addition to the spiro atom, making them both six-membered rings.
undeca: This part of the name signifies the total number of atoms in the bicyclic system, which is eleven (5 + 5 + 1 spiro atom).
-1,4-dien: This suffix indicates the presence of two double bonds (dien) within the ring system, located at positions 1 and 4.
-3-one: This indicates a ketone functional group at the 3rd position of the ring system.
The numbering of the spirocyclic system starts in the smaller ring (if applicable) at an atom adjacent to the spiro atom and proceeds around that ring, then through the spiro atom and around the second ring. In the case of Spiro[5.5]undecane, where both rings are of equal size, numbering begins in one of the rings.
Table 1: IUPAC Nomenclature Breakdown for this compound
| Component | Meaning |
|---|---|
| Spiro | Denotes a spirocyclic compound with one shared atom. |
| [5.5] | Indicates two six-membered rings are joined at the spiro atom. |
| undeca | Specifies a total of eleven atoms in the spirocyclic framework. |
| -1,4-dien | Signifies two double bonds at positions 1 and 4. |
| -3-one | Designates a ketone group at position 3. |
Significance As a Privileged Structural Scaffold in Chemical Synthesis
The Spiro[5.5]undecane framework is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govrsc.org Privileged scaffolds are molecular structures that are capable of binding to multiple biological targets, making them valuable starting points for the development of new therapeutic agents. nih.gov The utility of spirocyclic scaffolds, including the spiro[5.5]undecane system, stems from several key features:
Three-Dimensionality: Unlike flat aromatic structures, spirocycles possess an inherent three-dimensional geometry. tandfonline.comtandfonline.com This allows for the precise spatial arrangement of functional groups, enabling more specific and effective interactions with the three-dimensional binding sites of proteins and other biological macromolecules. tandfonline.com
Conformational Rigidity: The spirocyclic core imparts a degree of conformational rigidity to the molecule. mdpi.com This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher binding affinity and potency.
Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic centers can lead to improved physicochemical and pharmacokinetic properties compared to their planar, aromatic counterparts. tandfonline.comnih.gov This can enhance properties such as solubility, metabolic stability, and bioavailability. nih.gov
The development of synthetic methodologies to access spiro[5.5]undecane derivatives has been an active area of research. For instance, microwave-assisted organic synthesis has been shown to be an efficient method for producing spiro[5.5]undecane derivatives in high yields and with reduced reaction times. dergipark.org.trdergipark.org.trresearchgate.net The synthesis of various functionalized spiro[5.5]undecane systems, such as 1-aza-spiro[5.5]undecanes and 3,9-diaza-spiro[5.5]undecanes, has also been reported, highlighting the versatility of this scaffold for creating diverse molecular libraries for drug screening. patsnap.comdocumentsdelivered.com Research has demonstrated that derivatives of the spiro[5.5]undecane scaffold exhibit a wide range of biological activities, including anti-cancer and anti-inflammatory properties. dergipark.org.trnih.gov
Natural Occurrence and Biosynthetic Relevance of Spiro 5.5 Undeca 1,4 Dien 3 One Scaffolds
Annulation Strategies
Annulation, the formation of a new ring onto a pre-existing molecule, represents a powerful tool for the synthesis of complex cyclic systems. In the context of spiro[5.5]undeca-1,4-dien-3-one synthesis, various annulation strategies have been explored, including conjugate addition-initiated sequences and metal-catalyzed cycloadditions.
1,6-Conjugate Addition Initiated Formal [4+2] Annulation of para-Quinone Methides with Sulfonyl Allenols
A notable and expedient one-pot synthesis of carbocyclic spiro[5.5]undeca-1,4-dien-3-ones involves the 1,6-conjugate addition initiated formal [4+2] annulation of p-quinone methides (p-QMs) with sulfonyl allenols. rsc.orgrsc.org This method provides a direct route to these structurally unique spirocyclic compounds in good yields under mild reaction conditions. rsc.org The reaction is believed to proceed through an initial 1,6-conjugate addition followed by a dearomative spirocyclization. rsc.org
A proposed mechanism for this transformation begins with the oxidative addition of the sulfonyl allenol to a Pd(0) catalyst, forming a Pd-alkoxide intermediate. rsc.org This is followed by the key 1,6-conjugate addition to the p-quinone methide. Subsequent intramolecular cyclization and catalyst regeneration yield the desired this compound product.
The efficiency of the 1,6-conjugate addition initiated formal [4+2] annulation is highly dependent on the reaction conditions and the catalyst system employed. rsc.org Initial studies utilizing Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base demonstrated the feasibility of this transformation. rsc.org Further optimization revealed that increasing the amount of base and elevating the reaction temperature significantly improved the yield of the desired spirocyclic product. rsc.org A survey of different bases indicated that K₂CO₃ was the most effective for this particular reaction. rsc.org
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Base (equiv.) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (1.5) | RT | Low |
| 2 | Pd(PPh₃)₄ (5) | K₂CO₃ (3.0) | RT | 22 |
This table is based on initial findings and illustrates the trend in yield improvement with adjusted conditions. rsc.org
This synthetic protocol exhibits a broad substrate scope with respect to substituted para-quinone methides. rsc.org Various electron-donating and electron-withdrawing groups on the aromatic ring of the p-QM are well-tolerated, furnishing the corresponding spiro[5.5]undeca-1,4-dien-3-ones in good yields. This demonstrates the robustness and versatility of the method for accessing a diverse range of spirocyclic compounds.
Table 2: Substrate Scope of para-Quinone Methides
| p-Quinone Methide Substituent | Yield (%) |
|---|---|
| H | 78 |
| Me | 75 |
| OMe | 72 |
| Cl | 68 |
Yields are representative and demonstrate the functional group tolerance of the reaction. rsc.org
The reaction also demonstrates good tolerance for a variety of substituted sulfonyl allenols. rsc.org Different alkyl and aryl substituents on the sulfonyl group, as well as variations in the allenol backbone, are accommodated, leading to a wide array of this compound derivatives. However, it was noted that a cyclohexyl-derived sulfonyl allenol resulted in the reaction stopping at the conjugate addition product, highlighting the influence of the allenol structure on the subsequent spirocyclization. rsc.org
Table 3: Substrate Scope of Sulfonyl Allenols
| Sulfonyl Allenol Substituent (R) | Yield (%) |
|---|---|
| Phenyl | 78 |
| 4-Tolyl | 82 |
| 4-Chlorophenyl | 75 |
This table showcases the compatibility of various sulfonyl allenols in the annulation reaction. rsc.org
Palladium-Catalyzed and Ligand-Controlled Cycloadditions
Palladium catalysis has proven to be a versatile tool for the construction of spirocyclohexadienone scaffolds. rsc.orgrsc.org Ligand-controlled divergent cycloadditions of vinylidenecyclopropane-diesters with p-quinone methides, enabled by zwitterionic π-propargyl palladium species, offer a pathway to different spirocyclic systems. rsc.orgrsc.org By carefully selecting the phosphine ligand, the reaction can be tuned to favor either a [3+2] or a [4+2] cycloaddition, leading to five- or six-membered spiro-rings, respectively. rsc.orgrsc.org This highlights the critical role of the ligand in directing the regioselectivity of the cycloaddition. rsc.org
Metal-Free Cycloaddition Approaches to Spirocyclohexadienone Scaffolds
While metal-catalyzed reactions are prevalent, the development of metal-free alternatives is a growing area of interest. acs.org Metal-free cycloaddition reactions provide an environmentally benign and often more cost-effective approach to spirocyclohexadienone synthesis. acs.org For instance, a base-mediated formal [3+2] and [4+2] dearomative ipso-cycloaddition of p-quinone methides with halo alcohols has been developed for the efficient construction of 2-oxa-spirocyclohexadienones. acs.org This method utilizes readily available reagents and proceeds under mild conditions, making it an attractive strategy. acs.org
Cascade Addition/Dearomatization Spirocyclization of Biaryl Ynones
A novel and step-economical approach to the spiro[5.5]undecane core involves the cascade radical addition and dearomative spirocyclization of biaryl ynones. nih.gov This methodology provides access to functionalized spiro[5.5]trienones, close relatives of the target dienone. In one such strategy, a metal-free, DTBP-mediated cascade cyclization of biaryl ynones utilizes various hydrocarbons as radical precursors. researchgate.net This process is initiated by the generation of a radical which then adds to the alkyne moiety of the ynone. The resulting vinyl radical subsequently attacks the tethered aromatic ring in a 6-endo-trig cyclization, leading to the dearomatized spiro[5.5]trienone scaffold after hydrogen abstraction. researchgate.net
Another variation employs copper or silver catalysts to facilitate the cascade reaction between biaryl ynones and sources of fluorinated radicals or diethylphosphite. nih.gov This method allows for the direct incorporation of difluoromethyl, monofluoromethyl, or phosphonate groups into the spiro[5.5]trienone structure in moderate to high yields. nih.gov These radical-based dearomative spirocyclizations demonstrate high functional group tolerance and provide a powerful tool for rapidly assembling complex spirocyclic systems from readily available biaryl ynone substrates. researchgate.netwhiterose.ac.uknih.gov
Table 1: Examples of Cascade Spirocyclization of Biaryl Ynones This table is interactive. Click on headers to sort.
| Biaryl Ynone Substrate | Radical Source | Catalyst/Mediator | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| N-phenyl-N-(2-(phenylethynyl)phenyl)acetamide | Toluene | DTBP | Spiro[5.5]trienone | 82% | researchgate.net |
| N-(4-fluorophenyl)-N-(2-(phenylethynyl)phenyl)acetamide | Cyclohexane (B81311) | DTBP | Spiro[5.5]trienone | 75% | researchgate.net |
| N-phenyl-N-(2-(p-tolylethynyl)phenyl)acetamide | Diethyl ether | DTBP | Spiro[5.5]trienone | 61% | researchgate.net |
| Biaryl ynone | BrCF₂COOEt | CuBr | Difluoromethylated Spiro[5.5]trienone | 78% | nih.gov |
| Biaryl ynone | (EtO)₂P(O)H | AgNO₃ | Phosphorated Spiro[5.5]trienone | 81% | nih.gov |
Spiroannelation Techniques
Spiroannelation involves the formation of a new ring that shares a single atom with a pre-existing ring. Several distinct strategies have been developed to construct the spiro[5.5]undecadienone system using this logic.
Enamine catalysis is a cornerstone of modern organocatalysis, frequently used to form carbon-carbon bonds. The synthesis of spirocyclic compounds can be achieved through cascade reactions involving enamine intermediates and suitable Michael acceptors. In a typical sequence, a ketone or aldehyde is condensed with a chiral secondary amine catalyst to form a nucleophilic enamine. This enamine then undergoes a conjugate addition (Michael reaction) to an acceptor molecule that is designed to subsequently cyclize, forming the spiro-center. While this is a powerful general strategy for spirocyclization, specific examples detailing the synthesis of the this compound core via this exact pathway are not extensively reported in the surveyed literature. However, related double Michael additions have been developed. For instance, a biocatalytic protocol using D-aminoacylase has been shown to effect a [5+1] double Michael addition for the synthesis of spiro[5.5]undecane derivatives, yielding primarily cis isomers. researchgate.net
A highly effective method for building the spiro[5.5]undecadienone skeleton involves the direct use of phenols. This approach proceeds through the in-situ generation of a para-quinone methide intermediate. acs.org Phenolic starting materials are reacted with an appropriate electrophile, which triggers a sequence that forms the reactive quinone methide. This transient species is then intercepted by a nucleophile, leading to a dearomative spirocyclization event that constructs the spiro[5.5]undeca-1,4,7-trienone core. acs.org This method is notable for its atom economy and for using readily accessible phenol (B47542) derivatives as starting materials.
While the ultimate target is a spiro[5.5] system, a related and noteworthy spiroannelation technique involves the reaction of para-quinone methides with sulfonium salts to form spiro[2.5]octa-4,7-dien-6-ones. nih.govresearchgate.netrsc.org This reaction provides a mild and efficient method for assembling spirocyclopropanyl para-dienones. acs.orgfigshare.com The process is typically mediated by a base such as DBU and proceeds through a cascade involving a 1,6-conjugate addition of the sulfonium ylide to the quinone methide. acs.org This is followed by an intramolecular dearomatizing cyclization to furnish the spirocyclopropane ring. nih.govacs.org This strategy has been shown to be stereoselective and can be rendered enantioselective by using an axially chiral sulfonium salt. acs.org Although this method yields a spiro[2.5] system, the underlying principle of using quinone methides in dearomative cyclizations is a key concept in spirocycle synthesis. nih.gov
Table 2: DBU-Mediated Spirocyclopropanation of para-Quinone Methides This table is interactive. Click on headers to sort.
| para-Quinone Methide (p-QM) | Sulfonium Salt | Product | Yield | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| p-QM (R¹=H, R²=Ph) | Me₂S⁺CH₂CO₂Et Br⁻ | Spiro[2.5]octadienone | 99% | >20:1 | acs.org |
| p-QM (R¹=Me, R²=Ph) | Me₂S⁺CH₂CO₂Et Br⁻ | Spiro[2.5]octadienone | 99% | >20:1 | acs.org |
| p-QM (R¹=H, R²=Ph) | Me₂S⁺CH₂COPh Br⁻ | Spiro[2.5]octadienone | 95% | >20:1 | acs.org |
| p-QM (R¹=H, R²=Ph) | Me₂S⁺CH₂CN Br⁻ | Spiro[2.5]octadienone | 85% | >20:1 | acs.org |
Organocatalytic Approaches to this compound Derivatives
Organocatalysis offers a metal-free alternative for the synthesis of complex molecules, often providing high levels of stereocontrol. These methods are crucial for accessing chiral spirocyclic compounds.
The Michael addition is a fundamental carbon-carbon bond-forming reaction that features prominently in organocatalytic routes to spirocycles. rsc.orgrsc.org These strategies often employ cascade or domino sequences where an initial Michael addition triggers subsequent cyclization events to build the spirocyclic framework. capes.gov.br
A notable example that directly constructs the target skeleton is a biocatalytic [5+1] double Michael addition. researchgate.net In this promiscuous, enzyme-catalyzed protocol, D-aminoacylase is used to catalyze the reaction between a 1,5-diaryl-1,4-pentadien-3-one (a 5-carbon unit) and a cyclic 1,3-dione like dimedone (acting as a 1-carbon synthon after the first Michael addition and subsequent enolate formation). This reaction assembles various (hetero)spiro[5.5]undecane derivatives in moderate yields, demonstrating excellent diastereoselectivity for the cis isomers. researchgate.net This represents a powerful application of a Michael-type reaction cascade to build the spiro[5.5]undecane core. While many organocatalytic Michael additions lead to other important spirocyclic systems like spirooxindoles, the development of double Michael additions provides a direct and stereoselective route to the spiro[5.5] system. nih.govrice.edu
Rearrangement Reactions
Rearrangement reactions are a prominent feature of cyclohexadienone chemistry, driven by the formation of a thermodynamically stable aromatic ring.
The dienone-phenol rearrangement is a classic acid-catalyzed reaction of cyclohexadienones. wikipedia.org In this intramolecular process, a substituent at the C4 position migrates to an adjacent carbon, leading to the formation of a stable phenol. wikipedia.org For this compound, the spirocyclic nature of the molecule means that the migrating group is part of the second ring.
The key step in this rearrangement is the 1,2-shift of a group within a carbocation intermediate, with the driving force being the restoration of aromaticity. ijrar.org The treatment of this compound with an acid, such as sulfuric acid in acetic anhydride, induces a rearrangement involving the expansion of the six-membered ring. rsc.org This process leads to the formation of a phenanthrene (B1679779) derivative. The reaction proceeds through the migration of one of the C-C bonds of the cyclohexane ring to the adjacent carbon of the dienone ring.
Table 1: Dienone-Phenol Rearrangement Product
| Starting Material | Reagents | Major Product |
|---|
Reduction Chemistry
The reduction of the dienone moiety can be controlled to yield either partially or fully saturated products, depending on the reaction conditions and the catalyst employed.
Catalytic hydrogenation is an effective method for reducing the carbon-carbon double bonds of the dienone system. The use of heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere typically leads to the saturation of the olefinic bonds. tcichemicals.com
The hydrogenation of this compound is expected to proceed in a stepwise manner. The initial reduction would saturate the conjugated double bonds to yield the corresponding enone, followed by the reduction of the remaining double bond to afford the fully saturated Spiro[5.5]undecan-3-one. The carbonyl group can also be reduced under more forcing conditions or with specific catalysts, leading to the corresponding alcohol, Spiro[5.5]undecan-3-ol. The choice of catalyst and reaction conditions (temperature, pressure) is crucial for selectivity. nih.gov
Table 2: Potential Products of Catalytic Hydrogenation
| Starting Material | Reagents/Catalyst | Potential Product(s) |
|---|---|---|
| This compound | H₂, Pd/C or PtO₂ | Spiro[5.5]undec-1-en-3-one |
| This compound | H₂, Pd/C or PtO₂ (harsher conditions) | Spiro[5.5]undecan-3-one |
Tautomerization Processes and Products
Tautomerization involves the migration of a proton and the shifting of double bonds. For dienones, this can lead to the formation of a phenol, a process that is closely related to the dienone-phenol rearrangement and is driven by the stability of the resulting aromatic system. ijrar.org
In the case of this compound, acid or base catalysis can facilitate its isomerization to the corresponding phenol, 5,6,7,8,9,10-Hexahydrophenanthren-4-ol. The dienone exists in equilibrium with its phenolic tautomer, although the equilibrium heavily favors the more stable aromatic phenol form. This transformation is a key consideration in reactions involving this spiro compound, as the formation of the phenol can be an unintended side reaction.
Nucleophilic and Electrophilic Reactivity of the Carbonyl and Dienone Moieties
The dienone system in this compound possesses two primary electrophilic sites: the carbonyl carbon (C3) and the β-carbon of the conjugated system (C5). This dual reactivity allows for both 1,2-addition (to the carbonyl) and 1,4-conjugate addition (Michael addition). youtube.com
Nucleophilic Attack: Hard nucleophiles, such as organolithium reagents or Grignard reagents, tend to favor 1,2-addition to the carbonyl group. Softer nucleophiles, like cuprates, enamines, and thiols, preferentially undergo 1,4-conjugate addition. youtube.com The outcome can also be influenced by steric hindrance around the reaction centers.
Electrophilic Character: The carbonyl oxygen possesses lone pairs of electrons, allowing it to act as a Lewis base and coordinate to protons or other Lewis acids. This activation enhances the electrophilicity of the entire dienone system.
The quinone-like functionality also makes the spiro[5.5]undeca core a potential building block for covalent inhibitors in drug discovery, targeting nucleophilic residues in proteins. nih.gov
Radical-Mediated Transformations and Related Cascade Reactions
The spiro[5.5]undeca dienone framework can undergo transformations initiated by radical species. Photochemical reactions, for instance, can induce unique rearrangements. Irradiation of related spiro[5.5]undeca-1,3-dien-7-one systems has been shown to lead to highly selective photorearrangements. acs.org
Furthermore, the dienone moiety can participate in radical cascade reactions. These complex transformations, often initiated by a single radical event, can rapidly build molecular complexity. For instance, a radical addition to one of the double bonds could trigger a series of intramolecular cyclizations or rearrangements, leveraging the specific stereochemical constraints of the spirocyclic system. While specific studies on radical cascades of this compound are not extensively detailed, the potential for such reactivity is inherent in its structure and has been explored in the synthesis of complex natural products containing similar structural motifs. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For spiro[5.5]undeca-1,4-dien-3-one and its derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed. researchgate.net
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative positions in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. In the context of this compound derivatives, the signals for the vinylic protons on the cyclohexadienone ring are typically observed in the downfield region, a consequence of the deshielding effect of the conjugated system. The specific chemical shifts can be influenced by the nature and position of substituents on the spirocyclic framework. researchgate.net
Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative
| Proton Assignment | Chemical Shift (δ) in ppm |
| Vinylic Protons | 6.0 - 7.5 |
| Allylic Protons | 2.0 - 3.0 |
| Other Cyclohexane (B81311) Ring Protons | 1.2 - 2.0 |
Note: The exact chemical shifts can vary depending on the specific substituents and the solvent used for analysis.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. In this compound systems, the carbonyl carbon of the ketone group is a key diagnostic signal, typically appearing significantly downfield (around 180-200 ppm). The spiro carbon, being a quaternary center, also has a characteristic chemical shift. The vinylic carbons of the dienone system are observed in the region of approximately 120-160 ppm. researchgate.net
Table 2: Representative ¹³C NMR Spectral Data for a this compound Derivative
| Carbon Assignment | Chemical Shift (δ) in ppm |
| Carbonyl Carbon (C=O) | 180 - 200 |
| Vinylic Carbons (C=C) | 120 - 160 |
| Spiro Carbon | 40 - 60 |
| Other Cyclohexane Ring Carbons | 20 - 40 |
Note: The exact chemical shifts can vary depending on the specific substituents and the solvent used for analysis.
The multiplicity, or splitting pattern, of a proton signal in a ¹H NMR spectrum provides information about the number of adjacent protons. This is governed by the n+1 rule, where 'n' is the number of equivalent neighboring protons. For instance, a proton with one neighboring proton will appear as a doublet, while a proton with two neighboring protons will appear as a triplet. In the context of the spiro[5.5]undecane core, the coupling between adjacent protons on the cyclohexane ring can lead to complex splitting patterns that are invaluable for assigning the relative stereochemistry of the molecule. researchgate.net The analysis of these coupling constants (J values) can help determine the dihedral angles between protons and thus the conformation of the ring system.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high level of accuracy allows for the unambiguous determination of the molecular formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions. For novel this compound derivatives, HRMS is essential for confirming that the synthesized compound has the expected elemental formula. researchgate.netresearchgate.net The technique can differentiate between ions with very similar masses, providing a high degree of confidence in the assigned molecular formula. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govcmbr-journal.com In GC, a sample is vaporized and separated into its individual components as it passes through a long capillary column. youtube.com Each separated component then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is determined. rjptonline.org
While direct GC-MS analysis of some complex this compound derivatives may be challenging due to their polarity and thermal lability, the technique is highly valuable for the analysis of related, more volatile spiro systems and for monitoring the progress of reactions used to synthesize these scaffolds. nih.gov For instance, GC-MS can be used to identify starting materials, byproducts, and smaller, more volatile intermediates in a reaction mixture. The fragmentation patterns observed in the mass spectra can provide valuable structural information about the separated components.
X-ray Crystallography for Definitive Stereochemical and Conformational Elucidation
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous evidence of a molecule's stereochemistry and preferred solid-state conformation. For spirocyclic systems like this compound, X-ray diffraction analysis is invaluable for establishing the relative configuration of stereocenters and the conformational isomers present in the crystal lattice.
Representative Crystallographic Data for a Spiro[5.5]undecane Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna21 |
| a (Å) | 10.182(2) |
| b (Å) | 11.828(2) |
| c (Å) | 14.356(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1729.0(6) |
| Z | 4 |
Note: The data presented is for 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, a related spiro[5.5]undecane derivative, and serves as an illustrative example of the type of data obtained from X-ray crystallography. researchgate.net
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental separation technique in organic chemistry, indispensable for the isolation and purification of target compounds from complex mixtures. wikipedia.orgnih.gov The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. nih.gov For this compound, various chromatographic methods are employed to monitor reaction progress, purify the product, and assess its purity.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to determine the number of components in a mixture, identify compounds by comparison with standards, and to find the optimal solvent system for column chromatography. nih.gov A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent system (eluent), which moves up the plate by capillary action. nih.gov
The separation is based on the differential affinity of the compounds for the stationary phase and their solubility in the mobile phase. More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For this compound, TLC can be used to quickly assess the conversion of starting materials and the formation of the product.
Typical TLC Parameters for this compound Analysis
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (4:1, v/v) |
| Visualization | UV light (254 nm) and/or staining with potassium permanganate (B83412) solution |
| Expected Rf | ~0.4 (This is an estimated value and can vary based on specific substitution) |
Flash Column Chromatography
Flash column chromatography is a purification technique that uses a column packed with a stationary phase, typically silica gel, and a solvent system (eluent) that is pushed through the column under pressure. acs.org This method is faster and provides better separation than traditional gravity column chromatography. acs.org It is the primary method for purifying multigram quantities of this compound from unreacted starting materials and reaction byproducts.
The choice of eluent is critical for a successful separation and is typically determined by preliminary TLC analysis. acs.org A solvent system that provides an Rf value of approximately 0.2-0.4 for the target compound on TLC is often a good starting point for flash chromatography. The fractions are collected as they elute from the column and analyzed by TLC to identify those containing the pure product.
Illustrative Flash Column Chromatography Protocol for this compound Purification
| Parameter | Description |
| Stationary Phase | Silica gel (230-400 mesh) |
| Column Dimensions | Dependent on the scale of the reaction |
| Eluent | Gradient elution, e.g., starting with Hexane and gradually increasing the proportion of Ethyl Acetate |
| Loading Method | The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto the column |
| Fraction Analysis | TLC with UV visualization and/or a suitable stain |
High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. iyte.edu.tr It utilizes high pressure to force the solvent through a column packed with a stationary phase of very small particle size, leading to high-resolution separations. iyte.edu.tr When this compound is synthesized in a manner that can produce diastereomers, HPLC is the method of choice for their separation and analysis.
The separation of diastereomers is typically achieved on a normal-phase column (e.g., silica or diol-modified silica) using a non-polar mobile phase, or on a reverse-phase column (e.g., C18-modified silica) with a polar mobile phase. nih.gov The choice of column and mobile phase is crucial and often requires methodical development to achieve baseline separation of the diastereomeric peaks. The separated diastereomers can be detected by a UV detector, as the dienone chromophore absorbs UV light.
Representative HPLC Method for Diastereomer Separation of a Spirocyclic Ketone
| Parameter | Description |
| Instrument | High-Performance Liquid Chromatograph with a UV detector |
| Column | Normal-phase silica column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Times | Diastereomer 1: ~10.2 min, Diastereomer 2: ~11.5 min (These are hypothetical values for illustrative purposes) |
Computational and Theoretical Approaches to Spiro 5.5 Undeca 1,4 Dien 3 One Systems
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become an essential tool for understanding the intricate details of organic reaction mechanisms. By calculating the electronic structure and energies of reactants, transition states, and products, DFT can map out the potential energy surface of a reaction, revealing the most likely pathways. These calculations provide valuable information on activation energies, reaction kinetics, and the influence of substituents or catalysts on the reaction outcome. nih.gov
In the context of spirocyclic systems, DFT calculations are frequently employed to investigate molecular structure, spectroscopic characteristics, and electronic properties. researchgate.netresearchgate.net For instance, studies on related spiro compounds have used DFT methods like B3LYP with basis sets such as 6-31G(d,p) to compute and compare theoretical spectral data (FT-IR, UV-Vis) with experimental results. researchgate.netresearchgate.net Such analyses also allow for the determination of frontier molecular orbitals (HOMO-LUMO), the energy gap of which is an indicator of molecular stability and reactivity. researchgate.netresearchgate.net A larger energy gap suggests higher stability. researchgate.netresearchgate.net
Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about charge transfer and stabilizing interactions within the molecule. researchgate.net While specific DFT studies elucidating the reaction mechanisms of Spiro[5.5]undeca-1,4-dien-3-one are not extensively documented in the provided sources, the established utility of DFT for mechanistic studies of complex organic reactions, such as 1,3-dipolar cycloadditions, demonstrates its applicability for predicting reactivity and selectivity in the synthesis and transformations of this spiro compound. nih.gov
| Spiro System | Computational Method | Basis Set | Properties Investigated | Reference |
|---|---|---|---|---|
| 3-((2-hydroxyphenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | DFT/B3LYP | 6-311G(d,p) | Structural, photophysical, and vibrational properties | researchgate.net |
| 3-(2-(2-hydroxyphenyl)hydrazono)-1,5-dioxaspiro[5.5]undecane-2,4-dione | DFT/B3LYP | 6-31G(d,p) | Molecular structure, spectral characteristics, HOMO-LUMO gap, NBO analysis | researchgate.net |
| 1,7-dioxa-spiro researchgate.netresearchgate.netundecane and analogs | DFT/B3LYP and MP2 | 6-311+G* | Conformational analysis, anomeric effects, steric effects | e-tarjome.com |
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Binding Mode Predictions
Molecular modeling and dynamics (MD) simulations are indispensable for studying the three-dimensional structure and dynamic behavior of flexible molecules like spiro[5.5]undecane derivatives. These methods are crucial for understanding how these molecules adopt different shapes (conformational analysis) and how they might interact with biological targets such as enzymes.
Conformational Analysis: The spiro[5.5]undecane framework, with its two connected six-membered rings, can exist in various conformations. Theoretical calculations using methods like DFT have been used to investigate the conformational behaviors of related systems, such as 1,7-dioxa-spiro researchgate.netresearchgate.netundecane. e-tarjome.com These studies calculate the relative energies of different conformers (e.g., chair-chair, chair-boat) to determine the most stable structures. The stability is influenced by a combination of steric effects and electronic effects, such as the anomeric effect in heteroatom-containing rings. e-tarjome.com For example, in 1,7-dioxa-spiro researchgate.netresearchgate.netundecane, the energy difference between various conformations was calculated to be several kcal/mol, indicating a clear preference for specific spatial arrangements. e-tarjome.com MD simulations can further explore the conformational landscape by simulating the molecule's movement over time, providing insights into the flexibility and transitions between different low-energy states. semanticscholar.orgmdpi.com
Binding Mode Predictions with Kinases: Spiro[5.5]undecane scaffolds have emerged as promising structures in the design of kinase inhibitors. nih.gov Molecular modeling, including docking and MD simulations, plays a pivotal role in predicting and understanding how these compounds bind to the active sites of kinases. nih.govmdpi.com
A study on a 1,5-oxaza spiroquinone featuring a spiro[5.5]undeca ring system demonstrated its potential as a kinase inhibitor. nih.gov Initially identified as an inhibitor for JNK-1, late-stage modifications led to a significant enhancement in potency and a shift in selectivity towards Glycogen Synthase Kinase 3 (GSK-3). nih.gov To explain these findings, molecular docking and MD simulations were performed. The results suggested a unique binding mode where the inhibitor spans the ATP-binding site and the substrate-binding site of the kinase. nih.gov MD simulations further validated the stability of the predicted binding pose, helping to rationalize the observed biological activity. nih.gov Such in silico approaches are critical for structure-based drug design, enabling the rational optimization of inhibitor potency and selectivity.
| Spiro System | Target Kinase | Computational Method | Key Findings | Reference |
|---|---|---|---|---|
| 1,5-Oxaza spiroquinone | GSK-3 | Molecular Docking, Molecular Dynamics Simulation | Predicted a unique binding mode between the ATP site and substrate site. | nih.gov |
| Spirostans | CHK1 and CHK2 | Molecular Docking, Molecular Dynamics Simulation | Identified potential specific and dual inhibitors from a large compound database. | mdpi.com |
Synthetic Utility and Derivatization Strategies for Spiro 5.5 Undeca 1,4 Dien 3 One
Role as Versatile Synthetic Building Blocks in Complex Molecule Construction
Spiro[5.5]undeca-1,4-dien-3-one and its derivatives are valuable building blocks in the construction of complex molecular architectures. The spiro[5.5]undecane system is present in numerous natural products, many of which exhibit significant biological activities. For instance, this structural motif is found in fredericamycin, a potent antitumor agent, as well as in various spirovetivanes, acroanes, and chamigrenes. The unique three-dimensional structure imparted by the spiro center is often crucial for the biological function of these molecules.
The synthesis of complex molecules containing the spiro[5.5]undecane core often involves strategic bond disconnections that lead back to simpler, more accessible spirocyclic precursors. The dienone functionality in this compound offers multiple reactive sites for further elaboration, making it an ideal starting point for introducing additional complexity and functionality.
Late-Stage Functionalization and Diversification Strategies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that allows for the modification of a complex molecule at a late step in the synthetic sequence. This approach enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. For spiro[5.5]undecane-based scaffolds, LSF can be employed to introduce a variety of functional groups, thereby fine-tuning the pharmacological properties of the molecule. rsc.org
One notable example involves the late-stage modification of a 1,5-oxaza spiroquinone containing a spiro[5.5]undeca ring system. nih.gov This scaffold was identified as a novel anti-inflammatory agent. Through late-stage modifications, a series of derivatives were synthesized, leading to an enhancement in the kinase-likeness of the original scaffold. nih.gov This diversification strategy not only improved the potency of the compounds but also shifted their target selectivity from JNK-1 to GSK-3. nih.gov Such strategies highlight the importance of LSF in optimizing the biological activity of spiro[5.5]undecane-based compounds. nih.gov
Synthesis of Analogues with Modified Ring Systems and Substituent Patterns
The versatility of the spiro[5.5]undecane framework allows for the synthesis of a wide range of analogues with modified ring systems and diverse substituent patterns. These modifications can significantly impact the physical, chemical, and biological properties of the resulting compounds.
Preparation of Saturated Spiro[5.5]undecan-3-one Derivatives
The saturation of the dienone system in this compound leads to the formation of spiro[5.5]undecan-3-one derivatives. These saturated analogues often serve as key intermediates in the synthesis of natural products. For example, the synthesis of various spiro[5.5]undecane derivatives can be achieved through Michael addition reactions. A one-pot synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones has been developed using a Michael reaction between dimedone and trans,trans-diarylideneacetones, catalyzed by a Lewis acid. banglajol.info This method provides an efficient route to functionalized spiro compounds. banglajol.info
Biocatalytic methods have also been employed for the stereoselective synthesis of spiro[5.5]undecane derivatives. A novel enzymatic protocol using D-aminoacylase has been developed to catalyze a [5+1] double Michael addition, yielding (hetero)spiro[5.5]undecane derivatives in moderate yields with high stereoselectivity, favoring the cis isomers. researchgate.net
| Starting Materials | Catalyst/Enzyme | Product | Key Features |
| Dimedone and trans,trans-diarylideneacetones | Lewis Acid (e.g., ZnCl2) | 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones | One-pot synthesis, functionalization at positions 7 and 11. banglajol.info |
| Cyclohexane-1,3-dione and (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one | D-aminoacylase | (Hetero)spiro[5.5]undecane derivatives | Biocatalytic, high stereoselectivity for cis isomers. researchgate.net |
Incorporation of Heteroatoms into the Spiro[5.5]undeca Framework (e.g., 1,4-Diazaspiro[5.5]undecan-3-one)
The incorporation of heteroatoms, such as nitrogen and oxygen, into the spiro[5.5]undecane framework gives rise to a diverse class of heterocyclic compounds with a wide range of biological activities. These aza- and oxazaspiro compounds are of significant interest in medicinal chemistry.
For instance, 1,4-diazaspiro[5.5]undecan-3-one and its analogues are useful intermediates in the preparation of pharmaceutical compounds, including those for the treatment of disorders involving abnormal cellular proliferation. google.comgoogle.com An improved, two-pot synthesis of 1,4-diazaspiro[5.5]undecan-3-one from cyclohexanone (B45756) has been developed, offering superior yield and throughput compared to previous methods. google.comgoogle.com
Furthermore, 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized and evaluated as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain. acs.org The synthesis of these compounds involves a multi-step sequence starting from N-Boc-piperidone, highlighting the modularity of these synthetic routes. acs.org
| Spiro-heterocycle | Synthetic Precursors | Application/Significance |
| 1,4-Diazaspiro[5.5]undecan-3-one | Cyclohexanone, Nitromethane, Alkyl glycinate | Intermediate for pharmaceuticals, treatment of cell proliferation disorders. google.comgoogle.com |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane | N-Boc-piperidone, Arylamines | Dual μ-opioid receptor agonists and σ1 receptor antagonists for pain treatment. acs.org |
| 3,9-Diazaspiro[5.5]undecane derivatives | 3,9-Diazaspiro[5.5]undecane | γ-Aminobutyric acid type A receptor (GABAAR) antagonists. soton.ac.uk |
Application in the Total Synthesis of Bioactive Natural Products
The spiro[5.5]undecane skeleton is a hallmark of the chamigrene family of sesquiterpenoids, many of which are isolated from marine sources and exhibit interesting biological activities. The synthesis of these natural products often relies on the construction of the spiro[5.5]undecane core as a key strategic step.
Chamigrene Sesquiterpenoids (e.g., Elatol (B1200643), Laurencenone B)
Chamigrenes are a class of sesquiterpenes characterized by a spiro[5.5]undecane carbon framework. nih.gov Over one hundred members of this family have been isolated, with many exhibiting a diverse array of biological activities, including antibacterial, antifungal, and cytotoxic effects. nih.gov
The total synthesis of chamigrenes like elatol and laurencenone B presents a significant synthetic challenge due to the presence of multiple stereocenters and, in some cases, a densely functionalized ring system. nih.gov A successful enantioselective total synthesis of elatol and (+)-laurencenone B has been reported, which features an enantioselective decarboxylative allylation to generate a key all-carbon quaternary stereocenter and a ring-closing metathesis (RCM) to construct the spirocyclic core and a tetrasubstituted olefin. nih.gov This approach provides a general platform for accessing the broader chamigrene family. nih.gov
| Natural Product | Key Synthetic Strategy | Biological Activity |
| Elatol | Enantioselective decarboxylative allylation, Ring-closing metathesis (RCM) | Antibiofouling, antibacterial, antifungal, cytotoxic. nih.gov |
| (+)-Laurencenone B | Enantioselective decarboxylative allylation, Ring-closing metathesis (RCM) | Not specified in the provided context. nih.gov |
| (±)-β-Chamigrene | Diels-Alder reaction, Olefination | Some chamigrenes exhibit antibiotic and cytotoxic activities. nih.govnih.gov |
Other Structurally Unique Spirocyclohexadienone-Bearing Natural Products
The spirocyclohexadienone motif is a recurring feature in a number of structurally complex and biologically significant natural products. nih.govmdpi.comresearchgate.netnih.gov These compounds often possess intricate polycyclic systems and a high degree of stereochemical complexity, making them challenging targets for total synthesis.
One such example is Griseofulvin , an antifungal drug that features a spirocyclic ether linked to a chlorinated cyclohexadienone ring. researchgate.net Its unique structure and important therapeutic application have made it a classic target in natural product synthesis.
Another fascinating group of natural products are the spiro-indolyl-cyclohexadienones . These compounds, often isolated from marine and terrestrial organisms, exhibit a wide range of biological activities. Their structures typically feature a complex fusion of an indole (B1671886) or oxindole (B195798) ring system with a cyclohexadienone moiety at a spiro center.
The hyperolactones , isolated from plants of the Hypericum genus, represent another class of spirocyclohexadienone-containing natural products. These compounds possess a lactone ring spiro-fused to a cyclohexadienone and have shown potential antiviral activities.
Finally, the chamigrene family of sesquiterpenoids, isolated from marine algae, includes members with a spiro[5.5]undecane skeleton, some of which are oxygenated to form spirocyclohexadienone derivatives. These compounds exhibit a range of biological properties and have been the subject of numerous synthetic studies.
These examples highlight the structural diversity and biological relevance of natural products containing the spirocyclohexadienone core, underscoring the importance of developing synthetic methods to access this privileged scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
